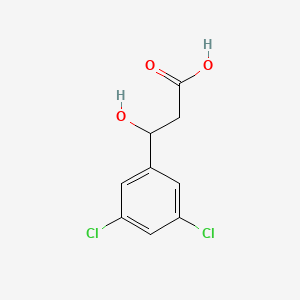

3-(3,5-Dichlorophenyl)-3-hydroxypropanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(3,5-Dichlorophenyl)-3-hydroxypropanoic acid is an organic compound characterized by the presence of a 3,5-dichlorophenyl group attached to a 3-hydroxypropanoic acid moiety

Applications De Recherche Scientifique

3-(3,5-Dichlorophenyl)-3-hydroxypropanoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

Mécanisme D'action

Target of Action

Related compounds such as 3,5-diiodothyropropionic acid have been shown to interact with thyroid hormone receptors (trs) .

Mode of Action

It’s worth noting that similar compounds have been involved in suzuki-miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound with an organic halide or pseudohalide in the presence of a palladium catalyst .

Biochemical Pathways

Related compounds have been shown to inhibit fpp synthase, an enzyme in the mevalonate pathway . This inhibition prevents the biosynthesis of isoprenoid lipids that are required for the prenylation of small GTPase signaling proteins .

Pharmacokinetics

Related compounds have been studied for their pharmacokinetic properties . For example, 2-(4-amino-3,5-dichlorophenyl)-2-(isopropylamino)ethanol and 2-(4-amino-3,5-dichlorophenyl)-2-(tert-amylamino)ethanol were found to have a time to maximum concentration of 0.25 – 1.5 h and were detectable in blood for up to 96 h .

Result of Action

Related compounds have been involved in reactions such as trifluoromethylation, intramolecular aromatic carbenoid insertion of biaryldiazoacetates, cyanation for the synthesis of aromatic nitriles, and lithiation of dihalophenyl dioxazaborocines for synthesis of functionalized dihalophenyl boronic acid .

Action Environment

It’s worth noting that the success of suzuki-miyaura cross-coupling reactions, which similar compounds are involved in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Analyse Biochimique

Biochemical Properties

3-(3,5-Dichlorophenyl)-3-hydroxypropanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to facilitate the transport of ribonucleosides in and out of liposomes . This interaction suggests that this compound may play a role in nucleic acid metabolism and transport.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to cause serious eye irritation and respiratory irritation . These effects indicate that this compound can significantly impact cellular health and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it has been involved in reactions such as Suzuki-Miyaura cross-coupling and trifluoromethylation . These interactions highlight the compound’s versatility in biochemical reactions.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings include its stability, degradation, and long-term effects on cellular function. It is slightly soluble in water and should be stored in a cool, dry place away from oxidizing agents

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At higher doses, it may cause toxic or adverse effects. For instance, it has been shown to cause skin irritation and serious eye irritation . These findings suggest that careful dosage control is necessary to avoid potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. For example, it has been found to facilitate the transport of ribonucleosides in and out of liposomes . This interaction indicates its role in nucleic acid metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. It has been shown to facilitate the transport of ribonucleosides in and out of liposomes . This suggests that the compound may be involved in the transport of nucleic acids and other biomolecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dichlorophenyl)-3-hydroxypropanoic acid typically involves the reaction of 3,5-dichlorobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and hydrolysis. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-purity this compound.

Analyse Des Réactions Chimiques

Types of Reactions

3-(3,5-Dichlorophenyl)-3-hydroxypropanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in polar solvents.

Major Products Formed

Oxidation: Formation of 3-(3,5-Dichlorophenyl)-3-oxopropanoic acid or 3-(3,5-Dichlorophenyl)propanoic acid.

Reduction: Formation of 3-(3,5-Dichlorophenyl)-3-hydroxypropanol or 3-(3,5-Dichlorophenyl)propane.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-(2,4-Dichlorophenyl)-3-hydroxypropanoic acid

- 3-(3,5-Dichlorophenyl)propanoic acid

- 3-(3,5-Dichlorophenyl)-3-oxopropanoic acid

Uniqueness

3-(3,5-Dichlorophenyl)-3-hydroxypropanoic acid is unique due to the presence of both hydroxyl and dichlorophenyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various research applications.

Propriétés

IUPAC Name |

3-(3,5-dichlorophenyl)-3-hydroxypropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O3/c10-6-1-5(2-7(11)3-6)8(12)4-9(13)14/h1-3,8,12H,4H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAOVLUFVXKIGKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)C(CC(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2,4-dimethyl-5-(2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl}acetyl)-1H-pyrrole-3-carboxylate](/img/structure/B2507938.png)

![N-(naphtho[2,1-d]thiazol-2-yl)-4-nitrobenzamide](/img/structure/B2507949.png)

![3-butyl-8-(3,5-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2507950.png)

![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[(1-cyclopentylpiperidin-4-yl)methyl]ethanediamide](/img/structure/B2507951.png)

![6-Azaspiro[3.4]octan-1-ol hydrochloride](/img/structure/B2507953.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide](/img/structure/B2507961.png)